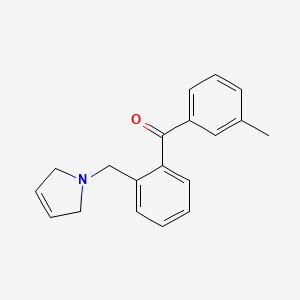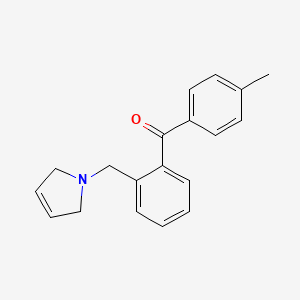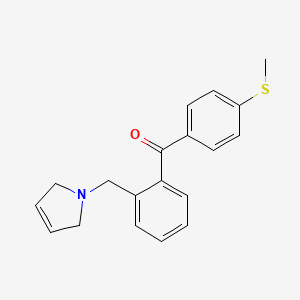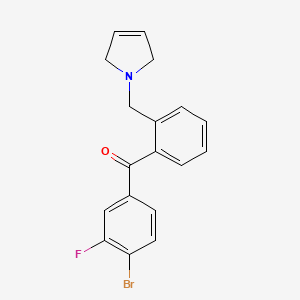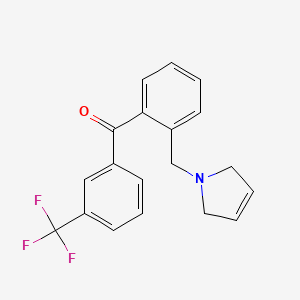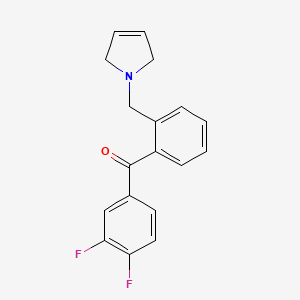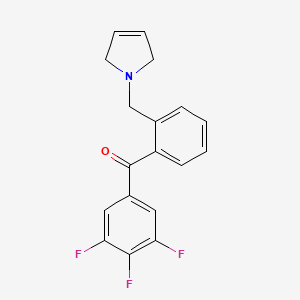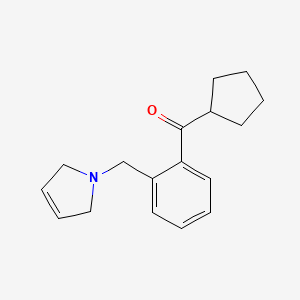
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" is a fluorinated aromatic ketone with potential applications in the synthesis of polymeric and small organic molecules. The presence of the trifluoromethyl group and the methylphenyl group suggests that it could be a precursor or an intermediate in various organic synthesis pathways, including the preparation of polyimides, isoselenazoles, and other heterocyclic compounds .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves the coupling of fluorinated acetophenones with other aromatic or heteroaromatic compounds. For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, the synthesis of 4-methyl- and 4-phenylseleno-trihalo-3-alken-2-ones was achieved by reacting methoxy-trihalo-3-alken-2-ones with methyl- or phenylselenols . These methods could potentially be adapted for the synthesis of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" has been studied using techniques such as X-ray crystallography and quantum mechanical calculations . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications in material science.
Chemical Reactions Analysis
Compounds with structural similarities to "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" have been used in various chemical reactions. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones were employed in the Julia-Kocienski olefination reaction with carbonyl compounds . Additionally, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea led to the formation of pyrimidinones . These reactions demonstrate the versatility of fluorinated aromatic ketones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can enhance the solubility in polar organic solvents and improve thermal stability . For example, fluorinated polyimides derived from a similar diamine monomer exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are essential for the potential use of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" in the development of high-performance materials.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is a compound that has been explored in various synthetic and characterization studies. For instance, it has been involved in the synthesis of photo-cross-linking chalcones, which exhibit potential as novel corrosion inhibitors for mild steel in acidic mediums. These chalcones, characterized through techniques like FT-IR and NMR, demonstrate mixed-type corrosion inhibition properties, forming protective films on the steel surface upon photo-cross-linking under UV light (Ramaganthan et al., 2015).
Quantum Chemical and Spectroscopic Investigations
In another study, the compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT) and further analyzed through FT-IR and FT-Raman spectroscopy. This research contributed to the understanding of the molecule's electrostatic potential and intramolecular interactions, providing insights into its reactivity and stability (Govindasamy & Gunasekaran, 2015).
Application in Material Science
The compound has also found applications in material science, such as in the synthesis of polymers with specific properties. For example, derivatives of this compound have been utilized in creating polymers that exhibit good heat aging resistance and solvent extraction resistance, making them suitable for industrial applications (Park et al., 2012).
Environmental Biodegradation
Interestingly, the compound has been investigated in the context of environmental biodegradation. A study on Ralstonia sp. SJ98 demonstrated the bacterium's capability to utilize a structurally similar compound, 3-methyl-4-nitrophenol, as a carbon and energy source, shedding light on potential bioremediation applications (Bhushan et al., 2000).
Antipathogenic Activity
Furthermore, the antipathogenic activities of thiourea derivatives containing the compound have been explored, highlighting their potential in developing new antimicrobial agents with antibiofilm properties. These derivatives show significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHZXDHSYGURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644152 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898769-43-2 |
Source


|
| Record name | 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
